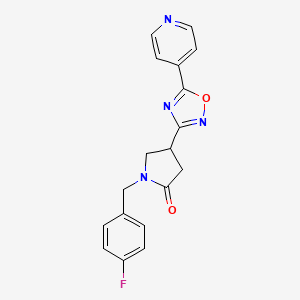![molecular formula C13H13F3O2 B2583614 2-{1-[4-(トリフルオロメチル)フェニル]シクロブチル}酢酸 CAS No. 1358805-32-9](/img/structure/B2583614.png)
2-{1-[4-(トリフルオロメチル)フェニル]シクロブチル}酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid is a synthetic organic compound with the molecular formula C13H13F3O2 It is characterized by the presence of a cyclobutyl ring attached to a phenyl group substituted with a trifluoromethyl group
科学的研究の応用
2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of the compound 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Given its chemical structure, it may interact with various proteins or enzymes in the body, leading to changes in cellular function .
Biochemical Pathways
Due to the presence of the trifluoromethyl group, it may have the potential to interact with a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid’s action are currently under investigation. As research progresses, more information about the specific effects of this compound will become available .
Action Environment
The action, efficacy, and stability of 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with cyclobutanone in the presence of a base to form the cyclobutyl ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions: 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
- 2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid
- 2-{1-[4-(Trifluoromethyl)phenyl]cyclopentyl}acetic acid
- 2-{1-[4-(Trifluoromethyl)phenyl]cyclohexyl}acetic acid
Comparison: Compared to these similar compounds, 2-{1-[4-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.
特性
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)12(6-1-7-12)8-11(17)18/h2-5H,1,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBGTLVJSDHVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2583532.png)


![4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B2583539.png)

![1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2583541.png)








